2-Bromo-4-methoxyphenylboronic acid
Overview
Description
2-Bromobenzeneboronic acid is a boronic acid derivative that is widely used in organic synthesis for carbon-carbon bond formation . In Suzuki coupling, aryl halides and boronic acid aryl or vinyl esters or boronic acids are coupled using Pd (PPh3)4 . 4-Methoxyphenylboronic acid can be used as a common organic reagent in Suzuki coupling reactions to study the N-arylation of imidazoles and amines catalyzed by copper exchange of calcium fluorophosphates .
Synthesis Analysis
A practical and efficient process for the synthesis in good yield of 2-amino-4-(methoxycarbonyl)phenylboronic acid hydrochloride from p-bromo toluene has been developed via borylation, oxidation, nitration, esterification, and hydrogenation . Protodeboronation of pinacol boronic esters is a valuable but unknown transformation .Molecular Structure Analysis
The molecular formula of 2-Bromo-4-methoxyphenylboronic acid is C7H8BBrO3. The average mass is 230.852 Da and the monoisotopic mass is 229.974976 Da .Chemical Reactions Analysis
In Suzuki coupling, aryl halides and boronic acid aryl or vinyl esters or boronic acids are coupled . The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .Physical And Chemical Properties Analysis
The molecular weight of 2-Bromo-4-methoxyphenylboronic acid is 230.85 g/mol. It has 2 hydrogen bond donors and 3 hydrogen bond acceptors. The exact mass is 229.97499 g/mol and the monoisotopic mass is 229.97499 g/mol .Scientific Research Applications
Suzuki–Miyaura Cross-Coupling Reactions
- Application : 2-Bromo-4-methoxyphenylboronic acid serves as a valuable reagent in Suzuki–Miyaura cross-coupling reactions. In this process, it couples with aryl or vinyl halides (such as aryl bromides or chlorides) under palladium catalysis to form carbon–carbon bonds. This method is widely used for synthesizing biaryl compounds and complex organic molecules .
Pd-Catalyzed Direct Arylation
- Application : The compound participates in Pd-catalyzed direct arylation reactions. These reactions enable the direct introduction of aryl groups onto various substrates, bypassing the need for pre-functionalized aryl halides. Such transformations are valuable for constructing complex molecular architectures .
Heck-Type Reactions
- Application : 2-Bromo-4-methoxyphenylboronic acid is employed in palladium-catalyzed stereoselective Heck-type reactions. These reactions involve the coupling of aryl or vinyl halides with alkenes to form substituted alkenes. The compound contributes to the synthesis of diverse organic compounds .
Hydroxyphenylnaphthols Synthesis
- Application : It plays a role in the preparation of hydroxyphenylnaphthols, which serve as inhibitors of 17β-hydroxysteroid dehydrogenase Type 2. These inhibitors have potential applications in medicinal chemistry and drug discovery .
Axially-Chiral Biarylphosphonates Synthesis
- Application : 2-Bromo-4-methoxyphenylboronic acid is a reactant in the asymmetric Suzuki coupling catalyzed by palladium complexes. This reaction leads to the formation of axially-chiral biarylphosphonates, which find use in asymmetric synthesis and materials science .
Mechanism of Action
Target of Action
2-Bromo-4-methoxyphenylboronic acid is primarily used as a reagent in organic synthesis . Its primary targets are organic compounds that participate in Suzuki–Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used to form carbon-carbon bonds .
Mode of Action
The compound interacts with its targets through a process known as transmetalation, a key step in the Suzuki–Miyaura coupling reaction . In this process, the boron atom in the boronic acid compound transfers an organic group to a metal, such as palladium . This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, facilitated by 2-Bromo-4-methoxyphenylboronic acid, affects the biochemical pathway of carbon-carbon bond formation . This reaction is used to create a wide variety of organic compounds, including pharmaceuticals and polymers . The downstream effects include the synthesis of complex organic structures from simpler precursors .
Pharmacokinetics
It’s worth noting that boronic acids and their esters are only marginally stable in water . The rate of hydrolysis is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH .
Result of Action
The result of the action of 2-Bromo-4-methoxyphenylboronic acid is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds with diverse structures and properties .
Action Environment
The action of 2-Bromo-4-methoxyphenylboronic acid can be influenced by various environmental factors. For instance, the stability of boronic acids and their esters can be affected by exposure to air and moisture . Additionally, the pH of the environment can significantly influence the rate of hydrolysis of boronic esters . Therefore, these factors must be carefully controlled to ensure the efficacy and stability of the compound during organic synthesis .
Safety and Hazards
Future Directions
Boronic acids are highly valuable building blocks in organic synthesis . The molecular modification by the introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .
properties
IUPAC Name |
(2-bromo-4-methoxyphenyl)boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BBrO3/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4,10-11H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYAGASZZPOEXPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OC)Br)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BBrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.85 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-methoxyphenylboronic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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